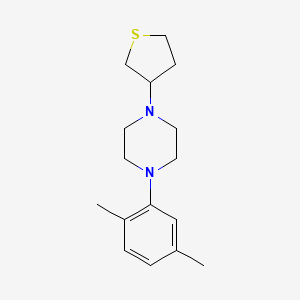![molecular formula C14H13N5O B6102042 6-methyl-2-[(4-methyl-2-quinazolinyl)amino]-4-pyrimidinol](/img/structure/B6102042.png)
6-methyl-2-[(4-methyl-2-quinazolinyl)amino]-4-pyrimidinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-methyl-2-[(4-methyl-2-quinazolinyl)amino]-4-pyrimidinol is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a wide range of fields. In
作用机制
The mechanism of action of 6-methyl-2-[(4-methyl-2-quinazolinyl)amino]-4-pyrimidinol involves its ability to inhibit the activity of certain protein kinases. These kinases are involved in a variety of cellular signaling pathways, and their dysregulation has been implicated in the development of various diseases, such as cancer. By inhibiting the activity of these kinases, this compound can help researchers better understand the role of these kinases in disease development and progression.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the proliferation of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, this compound has been shown to inhibit angiogenesis (the formation of new blood vessels), which is important for the growth and spread of tumors.
实验室实验的优点和局限性
One of the main advantages of using 6-methyl-2-[(4-methyl-2-quinazolinyl)amino]-4-pyrimidinol in lab experiments is its specificity for certain protein kinases. This allows researchers to selectively inhibit the activity of these kinases without affecting other cellular processes. Another advantage is the compound's potency, which allows researchers to use lower concentrations of the compound in their experiments. However, one limitation of using this compound is its potential toxicity, which can limit its usefulness in certain experiments.
未来方向
There are many future directions for research involving 6-methyl-2-[(4-methyl-2-quinazolinyl)amino]-4-pyrimidinol. One direction is to further explore its potential as a cancer treatment. This could involve studying its effects on different types of cancer cells and in combination with other cancer treatments. Another direction is to study its effects on other cellular processes beyond protein kinase inhibition. For example, it has been shown to have anti-inflammatory effects, which could be explored further. Additionally, researchers could investigate the potential of this compound as a tool for studying other signaling pathways beyond protein kinases.
合成方法
The synthesis of 6-methyl-2-[(4-methyl-2-quinazolinyl)amino]-4-pyrimidinol involves a series of chemical reactions. The starting materials are 4-methyl-2-quinazolinamine and ethyl 2-cyano-3,3-dimethylacrylate. These two compounds are reacted together in the presence of a base, such as potassium carbonate, to form the intermediate product 6-methyl-2-(4-methylquinazolin-2-ylamino)-4-oxo-1,4-dihydropyrimidine-5-carbonitrile. This intermediate is then reduced using a reducing agent, such as sodium borohydride, to form the final product, this compound.
科学研究应用
6-methyl-2-[(4-methyl-2-quinazolinyl)amino]-4-pyrimidinol has been used in a variety of scientific research applications. One of the primary uses of this compound is as a tool for studying the role of protein kinases in cellular signaling pathways. This is because this compound is a potent inhibitor of certain protein kinases, such as EGFR (epidermal growth factor receptor) and HER2 (human epidermal growth factor receptor 2).
属性
IUPAC Name |
4-methyl-2-[(4-methylquinazolin-2-yl)amino]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O/c1-8-7-12(20)18-13(15-8)19-14-16-9(2)10-5-3-4-6-11(10)17-14/h3-7H,1-2H3,(H2,15,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYOIDZRHDCQGCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)NC2=NC3=CC=CC=C3C(=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2-methoxy-1-methylethyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine](/img/structure/B6101963.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]acetamide](/img/structure/B6101977.png)
![N-(4-{[(3,4-dichlorophenyl)amino]sulfonyl}phenyl)-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6101979.png)
![8-(3,4-dimethylphenyl)-1,3-dimethyl-7-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B6101984.png)

![2-[2-(3,5-dimethylphenoxy)propanoyl]-N-methylhydrazinecarbothioamide](/img/structure/B6101994.png)
![N-[2-(3-methoxyphenoxy)ethyl]cyclohexanecarboxamide](/img/structure/B6102015.png)
![N-({1-[(2,4-dimethoxyphenyl)sulfonyl]-3-piperidinyl}methyl)-2-furamide](/img/structure/B6102023.png)

![N'-[(5-bromo-1H-indol-3-yl)methylene]benzenesulfonohydrazide](/img/structure/B6102049.png)
![4-chloro-N-(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)benzamide](/img/structure/B6102052.png)
![N-(4-bromophenyl)-2-[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B6102065.png)
![2-[4-cycloheptyl-1-(2-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6102071.png)
![1-(5-chloro-2-methylphenyl)-4-{[1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine](/img/structure/B6102075.png)